Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H19N5O3 It is characterized by the presence of a triazine ring, an azetidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring:
Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as a 3-aminopropanol derivative.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and methoxy groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis.
Scientific Research Applications
Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(4-amino-6-ethoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate is unique due to the combination of its triazine and azetidine rings, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate is a synthetic organic compound with notable biological activities. This compound features a triazine ring and an azetidine structure, which contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C12H19N5O3, indicating the presence of various functional groups that may influence its biological interactions. The triazine moiety is known for its reactivity and ability to form complexes with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazine ring can inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, including bacteria and fungi.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives of triazines possess potent activity against Mycobacterium tuberculosis, with some compounds achieving low minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .
Antifungal Activity
The structural characteristics of triazines also suggest potential antifungal properties. Compounds related to this class have been evaluated for their efficacy against Candida albicans and other fungal strains, showing promising results in terms of MIC values .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazine derivatives:
- Antibacterial Activity Against M. tuberculosis :
- Synergistic Antifungal Effects :
Data Table: Comparative Biological Activity
Properties
IUPAC Name |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-12(2,3)20-11(18)17-5-7(6-17)8-14-9(13)16-10(15-8)19-4/h7H,5-6H2,1-4H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOXYMCXDFLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC(=N2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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